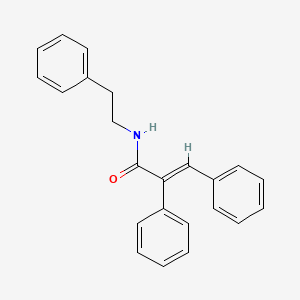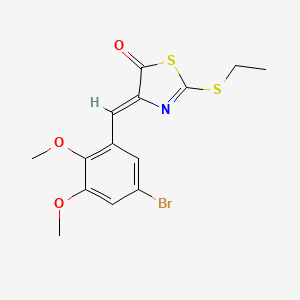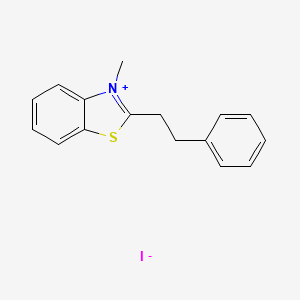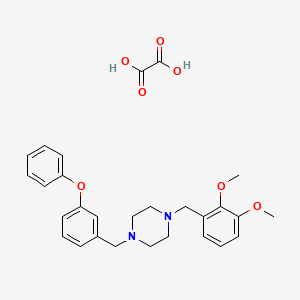
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine, also known as IMNA, is a chemical compound that has been studied extensively for its potential use in scientific research. IMNA is a member of the indoleamine family of compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine involves its ability to inhibit MAO-A and MAO-B. By inhibiting these enzymes, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine increases the levels of neurotransmitters in the brain, which can have a positive effect on mood and behavior. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to have antioxidant properties, which may further contribute to its neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine have been studied extensively in animal models. (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can have a positive effect on mood and behavior. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to have anti-inflammatory and neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its specificity for MAO-A and MAO-B. This allows researchers to study the effects of inhibiting these enzymes on neurotransmitter levels and behavior. However, one limitation of using (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
Orientations Futures
There are several future directions for the study of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Further studies are needed to determine the optimal dosing and safety profile of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in humans. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in animal models and humans. Finally, the development of new synthetic methods for (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine may lead to improved yields and purity, making it more accessible for scientific research.
Méthodes De Synthèse
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine can be synthesized through a multistep process involving the reaction of indole with 2-methyl-4-nitrobenzaldehyde, followed by reduction and reductive amination. The final product is obtained after purification through column chromatography. The synthesis of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been studied for its potential use in scientific research due to its ability to interact with various biological pathways. (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to be an effective inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are enzymes that break down neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine a potential candidate for the treatment of depression, anxiety, and other mood disorders.
Propriétés
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-8-13(19(20)21)6-7-15(11)17-9-12-10-18-16-5-3-2-4-14(12)16/h2-8,10,17-18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDGSHPNABFBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5557953 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B5184596.png)
![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)